6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carboxylic acid

Catalog No.
S3615772
CAS No.
41068-24-0
M.F
C12H14O2
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carboxyli...

CAS Number

41068-24-0

Product Name

6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carboxylic acid

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulene-3-carboxylic acid

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C12H14O2/c13-12(14)11-7-6-9-4-2-1-3-5-10(9)8-11/h6-8H,1-5H2,(H,13,14)

InChI Key

WBFIRUDKSRDFDW-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)C=C(C=C2)C(=O)O

Canonical SMILES

C1CCC2=C(CC1)C=C(C=C2)C(=O)O
  • Organic synthesis

    THBCA possesses a benzo[7]annulene core, a class of aromatic hydrocarbons with unique electronic properties []. This core structure can be a valuable starting material for the synthesis of more complex molecules with desired functionalities. Research in this area might involve using THBCA as a building block for pharmaceuticals or novel materials.

  • Medicinal Chemistry

    The carboxylic acid group of THBCA can be a site for further functionalization, potentially leading to molecules with interesting biological activities. Research efforts could involve synthesizing derivatives of THBCA and testing them for various biological properties, such as anti-cancer or anti-inflammatory activity.

  • Material Science

    Aromatic hydrocarbons like THBCA can exhibit interesting photophysical properties []. Research in this area could involve studying the light absorption and emission characteristics of THBCA and its derivatives. This information could be useful in the development of new materials for optoelectronic applications such as organic light-emitting diodes (OLEDs).

6,7,8,9-Tetrahydro-5H-benzo annulene-2-carboxylic acid is an organic compound characterized by the molecular formula C12_{12}H14_{14}O2_2 and a CAS number of 41068-24-0. This compound features a unique bicyclic structure derived from benzoannulene, with a carboxylic acid functional group at the 2-position. The presence of the tetrahydro configuration indicates that it has undergone hydrogenation, which contributes to its distinct chemical properties and reactivity.

  • Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield ketones or additional carboxylic acids.
  • Reduction: It can undergo reduction reactions with agents like lithium aluminum hydride or sodium borohydride, resulting in alcohol derivatives.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or carboxylic acid group, producing various substituted derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4_4), chromium trioxide (CrO3_3), under acidic or basic conditions.
  • Reduction: Lithium aluminum hydride (LiAlH4_4), sodium borohydride (NaBH4_4), typically in anhydrous conditions.
  • Substitution: Halogenating agents and nucleophiles in the presence of acidic or basic catalysts.

Major Products

  • Oxidation: Formation of ketones or additional carboxylic acids.
  • Reduction: Production of alcohols.
  • Substitution: Generation of halogenated or alkylated derivatives.

Research indicates that 6,7,8,9-Tetrahydro-5H-benzo annulene-2-carboxylic acid exhibits potential biological activities. It has been investigated for:

  • Antimicrobial Properties: The compound may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity: Preliminary studies suggest it could affect cancer cell lines by modulating specific metabolic pathways.

The mechanism of action likely involves interaction with molecular targets such as enzymes or receptors, leading to altered biological effects.

The synthesis of 6,7,8,9-Tetrahydro-5H-benzo annulene-2-carboxylic acid typically involves:

  • Cyclization of Precursors: The process often starts from benzoannulene derivatives.
  • Hydrogenation: A common method includes hydrogenating these derivatives using palladium on carbon as a catalyst under hydrogen gas at elevated temperatures and pressures.
  • Purification: Techniques such as recrystallization and chromatography are employed to achieve high purity levels.

Industrial production may utilize continuous flow reactors to enhance efficiency and yield.

6,7,8,9-Tetrahydro-5H-benzo annulene-2-carboxylic acid serves various applications across multiple fields:

  • Chemistry: Acts as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential therapeutic applications due to its biological activity.
  • Medicine: Explored as a pharmacophore in drug development.
  • Industry: Utilized in producing specialty chemicals with unique properties.

Studies on the interactions of 6,7,8,9-Tetrahydro-5H-benzo annulene-2-carboxylic acid focus on its binding affinities with various biological targets. These studies aim to elucidate its potential mechanisms in antimicrobial and anticancer activities by examining how the compound modulates enzyme functions or receptor activities.

Several compounds share structural similarities with 6,7,8,9-Tetrahydro-5H-benzo annulene-2-carboxylic acid. Notable examples include:

  • 6,7,8,9-Tetrahydro-5H-benzo annulene-5-carboxylic acid
  • 6,7,8,9-Tetrahydro-5H-benzo annulene-1-carboxylic acid
  • 9-Oxo-6,7,8,9-Tetrahydro-5H-benzo annulene-2-carboxylic acid

Uniqueness

The uniqueness of 6,7,8,9-Tetrahydro-5H-benzo annulene-2-carboxylic acid lies in its specific substitution pattern on the benzoannulene ring. This configuration imparts distinct chemical reactivity and biological properties compared to its analogs. The presence of the carboxylic acid group at the 2-position further differentiates it from similar compounds by influencing its solubility and interaction profiles in biological systems.

XLogP3

3.4

Dates

Last modified: 04-14-2024

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